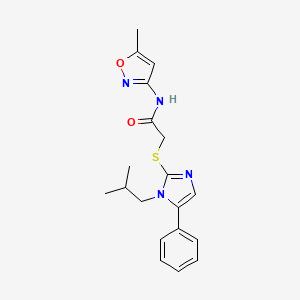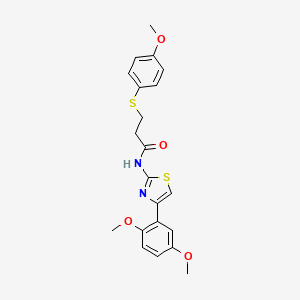
3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel pyrazole derivatives has been a subject of interest due to their potential applications. In the first paper, a new pyrazole derivative is synthesized and characterized using various spectroscopic techniques such as NMR, mass spectra, FT-IR, UV–Visible, and TG-DTG. The structure is confirmed through single crystal X-ray diffraction studies. The synthesis process likely involves the formation of the pyrazole core followed by the introduction of methoxyphenyl and methylthiophenyl groups to the molecule. The precise synthetic route is not detailed, but the characterization confirms the successful formation of the target compound .
Molecular Structure Analysis
The molecular structure of the synthesized pyrazole derivative is confirmed to have a twisted conformation between the pyrazole and thiophene rings, with a dihedral angle of 78.51(13)°. This twisted structure may influence the compound's reactivity and interaction with other molecules. The presence of hydrogen bond interactions, such as C—H···O and N—H···O, contribute to a 3D network forming a supramolecular motif, which is significant for the stability and packing of the molecules in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of the pyrazole derivative is not explicitly discussed in the provided papers. However, the identification of electrophilic and nucleophilic regions on the molecular surface suggests potential sites for reactions. The solvent effects on the structural parameters indicate that the compound's reactivity could be influenced by the choice of solvent, which is an important consideration for any chemical transformation involving this molecule .
Physical and Chemical Properties Analysis
The pyrazole derivative is reported to be thermally stable up to 190°C, indicating good potential for applications that require high-temperature conditions. The intermolecular interactions within the crystal structure are analyzed using Hirshfeld surface analysis, which provides insight into the compound's solid-state properties. The non-linear optical properties of the compound are also investigated, suggesting potential applications in optical devices. The solvent effects on the structural parameters are studied, which is crucial for understanding the behavior of the compound in different environments .
In the second paper, the molecule of interest contains a pyrazole ring with ethoxycarbonyl and methoxycarbonyl substituents. The planarity of the molecule and the angles between the substituents and the pyrazole ring are described, which could affect the molecule's physical properties and reactivity. An intramolecular N-H...Cl hydrogen bond forms a pseudo-cycle, which could be relevant in the context of the molecule's stability and reactivity. The crystal structure is composed of dimers linked by N-H...O hydrogen bonds, which is important for understanding the compound's solid-state behavior .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has focused on synthesizing and characterizing novel pyrazole derivatives, including compounds structurally related to "3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide". These efforts aim at developing new chemical entities with potential therapeutic applications. For example, Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, characterizing them using elemental analysis and spectral data, and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Structural Studies
- Studies have also focused on the geometric and structural elucidation of related pyrazoline derivatives, providing insights into their molecular conformations and potential interactions with biological targets. Köysal et al. (2005) detailed the structures of N-substituted pyrazoline derivatives, offering a foundation for understanding the stereochemical preferences and potential activity of similar compounds (Köysal, Işık, Sahin, & Palaska, 2005).
Biological Activities
- The exploration of biological activities, such as cytotoxicity against cancer cells, is a significant area of research. The synthesis of various pyrazole derivatives and their evaluation against different cancer cell lines aim to identify potential anticancer agents. This includes the study of pyrazolo[1,5-a]pyrimidines and Schiff bases for their cytotoxicity, as conducted by Hassan et al. (2015), highlighting the structure-activity relationship in these compounds (Hassan, Hafez, Osman, & Ali, 2015).
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-7-5-6-8-12(11)14(21-3)9-17-15(20)13-10-19(2)18-16(13)22-4/h5-8,10,14H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNFCPDLXXYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CN(N=C2OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)




![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)

![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)

![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2530207.png)

![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)
